(5-Chloro-4-methoxy-2-methylphenyl)boronic acid
Overview
Description
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their role in the suzuki–miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid involves its interaction with its targets through the Suzuki–Miyaura coupling process . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Boronic acids, in general, are known for their stability, which contributes to their bioavailability . They are usually bench stable, easy to purify, and often commercially available .
Result of Action
The suzuki–miyaura coupling reaction, in which this compound participates, results in the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Methyl-4-methoxyphenylboronic acid
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is unique due to the presence of both a chlorine atom and a methoxy group on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s specific substitution pattern allows for unique applications in cross-coupling reactions and other synthetic transformations .
Properties
IUPAC Name |
(5-chloro-4-methoxy-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCISTVGQKCVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464358 | |
Record name | (5-Chloro-4-methoxy-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511295-09-3 | |
Record name | (5-Chloro-4-methoxy-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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